molecular formula C12H11N3O B1305895 N-(3-aminophenyl)pyridine-2-carboxamide CAS No. 90209-80-6

N-(3-aminophenyl)pyridine-2-carboxamide

Cat. No. B1305895
CAS RN: 90209-80-6
M. Wt: 213.23 g/mol
InChI Key: MYJSOVSWKGXJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-aminophenyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C12H11N3O . It is also known as Picolinamide . It is a potential inhibitor of poly (ADP-ribose) synthetase of nuclei from rat pancreatic islet cells . It acts as a bidentate ligand and forms complexes with lanthanide nitrates, thiocyanates, and perchlorates .


Synthesis Analysis

The synthesis of “N-(3-aminophenyl)pyridine-2-carboxamide” involves complex reactions with Co(II) and Co(III) salts . These ligands have interesting ligating possibilities because they have three donor groups . The compounds were characterized by X-ray powder patterns, conductivity measurements, thermogravimetric analysis, magnetic properties as well as by IR, ligand field, and 1H-NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of “N-(3-aminophenyl)pyridine-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° .


Chemical Reactions Analysis

In the presence of oxygen, “N-(3-aminophenyl)pyridine-2-carboxamide” undergoes a cobalt (III) ion promoted amide hydrogen ionization in the pH region 4–6 . This indicates that the compound is reactive and can undergo chemical transformations under certain conditions.


Physical And Chemical Properties Analysis

“N-(3-aminophenyl)pyridine-2-carboxamide” is a solid compound . It has an empirical formula (Hill Notation) of C11H9N3O and a molecular weight of 199.21 .

Scientific Research Applications

Anti-Inflammatory Applications

Scientific Field

Pharmacology and Medicinal Chemistry

Summary of Application

This compound is a part of the pyrimidine family, which is known for its anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Methods of Application

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Novel Derivatives

Scientific Field

Organic Chemistry and Material Science

Summary of Application

The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Methods of Application

Novel derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Results or Outcomes

The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .

Antimicrobial Potential

Scientific Field

Microbiology and Pharmacology

Summary of Application

The compound has been used in the synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone, which has shown antimicrobial potential .

Methods of Application

The tube dilution method was used for the determination of antimicrobial potential .

Results or Outcomes

The compound showed antimicrobial potential against S. aureus, B. subtilis, and E. coli .

Anti-Malarial, Anti-Trypanosomal, and Anti-Tuberculosis Applications

Summary of Application

Imidazopyridines, which include this compound, have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .

Methods of Application

The compound was examined for an intracellular hemozoin formation ability (β-hematin inhibition) .

Results or Outcomes

The compound has a mode of action via T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial and anti-TB agents, respectively .

Synthesis of Novel Derivatives with Anticancer Activity

Scientific Field

Organic Chemistry and Oncology

Summary of Application

The compound has been used in the synthesis of novel 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivatives against the lung cancer cell line .

Methods of Application

The derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Results or Outcomes

The compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Antioxidant Activity

Scientific Field

Pharmacology and Biochemistry

Summary of Application

The compound has been used in the synthesis of derivatives that have shown antioxidant activity .

Methods of Application

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .

Results or Outcomes

The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Future Directions

The future research directions for “N-(3-aminophenyl)pyridine-2-carboxamide” could involve further exploration of its potential therapeutic applications, particularly given its inhibitory effect on poly (ADP-ribose) synthetase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in the synthesis of other complex compounds .

properties

IUPAC Name

N-(3-aminophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSOVSWKGXJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389747
Record name N-(3-aminophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)pyridine-2-carboxamide

CAS RN

90209-80-6
Record name N-(3-aminophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminophenyl)pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-aminophenyl)pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-aminophenyl)pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-aminophenyl)pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-aminophenyl)pyridine-2-carboxamide

Citations

For This Compound
11
Citations
TA Kabanos, JM Tsangaris - Journal of coordination chemistry, 1984 - Taylor & Francis
New deprotonated and non-deprotonated chelates of N-(2-aminophenyl)pyridine-2-carboxamide and N-(3-amino phenyl)pyridine-2-carboxamide with Co(II), Ni(II), Cu(II) and Pd(II) …
Number of citations: 45 www.tandfonline.com
T Kabanos, SP Perlepes, V Hondrellis… - Monatshefte für Chemie …, 1986 - Springer
New complexes of the general formulae CoL 2 X·nH 2 O (X=Cl, Br, I, NCS, NO 3 andn=0, 1, 2 or 3), Co 2 L 2 X 3 ·EtOH (X=Cl, Br, I, NCS), Co(DH)X 2 (X=NCS, NO 3 ) and Co(DH) 2 X 2 (…
Number of citations: 8 link.springer.com
TA Kabanos, SP Perlepes, B Hondrellis, JM Tsangaris - 1985 - olympias.lib.uoi.gr
Repository of UOI "Olympias": New Complexes of N-(2-Aminophenyl)Pyridine-2'-Carboxamide and N-(3-Aminophenyl)Pyridine-2'-Carboxamide with Zn(Ii), Cd(Ii) and Hg(Ii) Skip …
Number of citations: 9 olympias.lib.uoi.gr
SP Perlepes, THA Kabanos… - Bulletin des Sociétés …, 1983 - Wiley Online Library
The new complexes Pt(NopyH) 2 Cl 2 , Pt(NmpyH) 2 Cl 2 , Pt(BpnH 2 )Cl 2 ·1.5H 2 O, Pt(Bpn).4H 2 O and Pd(Bpn).H 2 O, where NopyHN‐(2‐aminophenyl)pyridine‐2′‐carboxamide, …
Number of citations: 9 onlinelibrary.wiley.com
T Kabanos, SP Perlepes, V Hondrellis, JM Tsangaris - 1986 - olympias.lib.uoi.gr
Repository of UOI "Olympias": Coordination-Compounds of N-(2-Aminophenyl)Pyridine-2'-Carboxamide and N-(3-Aminophenyl)Pyridine-2'-Carboxamide with Cobalt(Ii) and Cobalt(Iii) - the Nature …
Number of citations: 0 olympias.lib.uoi.gr
N Sk, J Park, YM Chang, TJ Kim - Bulletin of the Korean Chemical …, 2008 - koreascience.kr
A series of DTPA-bis (amides) functionalized by pyridine (1a-c) and N-phenylpicolinamide)(1d-e) and their Gd (III)-complexes of the type [Gd (1)($ H_2O $)]· x $ H_2O $(2a-e) were …
Number of citations: 3 koreascience.kr
NH Buttrus, RY Dawod… - Journal of Education …, 2006 - edusj.mosuljournals.com
New complexes of general formula [M (L) Cl],[M (L) Cl| and adducts [M (L)(phen) Cl.]„where L-4-azachalcone „phen= 1, 10-phenanthrolin, M= Mn (II), Co (II), Ni (II) and Cu (II) have been …
Number of citations: 2 edusj.mosuljournals.com
BK Singh, P Mishra, BS Garg - Main Group Chemistry, 2006 - content.iospress.com
Complexes of inorganic Sn (II) and Pb (II) with new ligands N0′, N ″-bis (3-carboxy-1-oxopropanyl) 2-amino-N-arylbenzamidine (C 21 H 21 N 3 O 6) and N′, N ″-bis (3-carboxy-1-…
Number of citations: 4 content.iospress.com
R Ram, KK Verma, K Solanki… - International Journal of …, 2015 - academia.edu
The Present research work describes the synthesis, spectral and antibacterial studies on the complexes of few complexes of Cobalt (II) with amide group containing ligands. The …
Number of citations: 5 www.academia.edu
R Ram - Research Journal of Chemical, 2016 - isca.me
In this paper synthesis, spectral and antibacterial stu reported. Elemental analysis, infrared, electronic characterisation. Antimicrobial activities of these pyri complexes show UV bands …
Number of citations: 1 www.isca.me

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.